molecular formula C13H19NO2 B11742128 1-(3,5-Dimethoxyphenyl)cyclopentanamine

1-(3,5-Dimethoxyphenyl)cyclopentanamine

Katalognummer: B11742128
Molekulargewicht: 221.29 g/mol
InChI-Schlüssel: ORJLFRDWUHYMSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dimethoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C13H19NO2. It is characterized by a cyclopentane ring attached to a phenyl group substituted with two methoxy groups at the 3 and 5 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then subjected to reductive amination to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dimethoxyphenyl)cyclopentanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on certain biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3,5-Dimethoxyphenyl)cyclopentanamine is unique due to its specific structural features, including the cyclopentane ring and the methoxy-substituted phenyl group.

Eigenschaften

Molekularformel

C13H19NO2

Molekulargewicht

221.29 g/mol

IUPAC-Name

1-(3,5-dimethoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13(14)5-3-4-6-13/h7-9H,3-6,14H2,1-2H3

InChI-Schlüssel

ORJLFRDWUHYMSU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2(CCCC2)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.